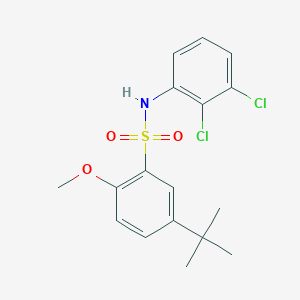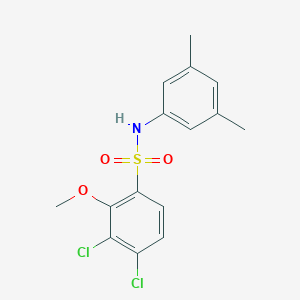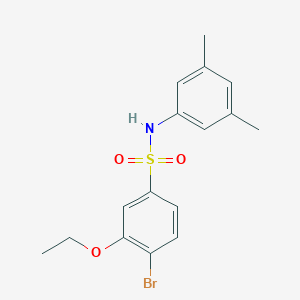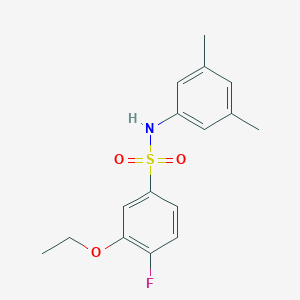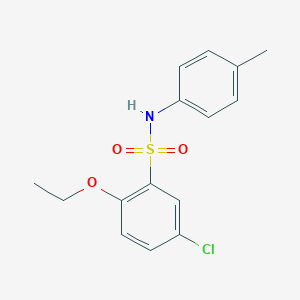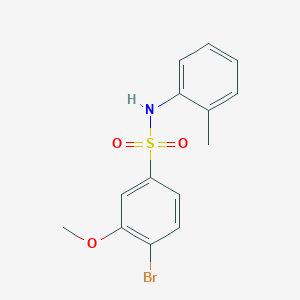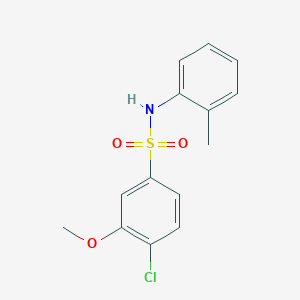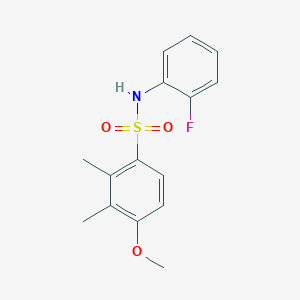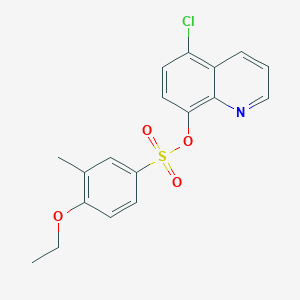![molecular formula C14H20Cl2N2O3S B288444 2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether, commonly known as DPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPE is an ether derivative of the sulfonamide-based carbonic anhydrase inhibitor, acetazolamide. The compound has been synthesized using various methods and has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
DPE inhibits the activity of carbonic anhydrase IX by binding to the enzyme's active site. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, and its overexpression has been linked to tumor growth and metastasis. DPE's ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
DPE has been shown to have several biochemical and physiological effects, including its ability to inhibit carbonic anhydrase IX activity, reduce tumor growth and metastasis, and protect neurons from oxidative stress. Additionally, DPE has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases.
Advantages and Limitations for Lab Experiments
DPE has several advantages as a tool in scientific research, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
Several future directions for DPE research include the development of more potent and selective carbonic anhydrase IX inhibitors, the identification of new therapeutic targets for DPE, and the optimization of DPE's pharmacokinetic properties. Additionally, DPE's potential as a tool in drug discovery research and its use in the treatment of neurodegenerative diseases warrant further investigation.
Synthesis Methods
The synthesis of DPE involves the reaction of 4-ethyl-1-piperazine sulfonic acid with 2,5-dichloro-4-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction yields DPE as a white crystalline solid with a melting point of 142-144°C.
Scientific Research Applications
DPE has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer cells. DPE has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPE has been used as a tool in drug discovery research to identify new compounds that can selectively inhibit carbonic anhydrase IX.
properties
Product Name |
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether |
|---|---|
Molecular Formula |
C14H20Cl2N2O3S |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-3-17-5-7-18(8-6-17)22(19,20)14-10-11(15)13(21-4-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
InChI Key |
KLTUAKHFTHRKGQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




